molecular formula C14H18N2O8 B013778 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside CAS No. 3459-18-5

4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside

Cat. No.: B013778
CAS No.: 3459-18-5
M. Wt: 342.30 g/mol
InChI Key: OMRLTNCLYHKQCK-DHGKCCLASA-N
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Description

4'-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside (CAS: 3459-18-5) is a chromogenic substrate widely used to assay N-acetyl-β-glucosaminidase (NAGase) activity, particularly in clinical diagnostics for renal disorders . Its structure comprises a β-D-glucosamine core (2-acetamido-2-deoxy-β-D-glucopyranose) linked to a 4-nitrophenyl group via a glycosidic bond. The 4-nitrophenyl moiety releases a yellow chromophore upon enzymatic hydrolysis, enabling spectrophotometric quantification. Key properties include:

  • Molecular weight: 342.3 g/mol (exact mass: 342.1038) .
  • Solubility: Moderate in water, enhanced in polar organic solvents (e.g., methanol).
  • Applications: Urinalysis, enzyme kinetics, and inhibitor screening .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRLTNCLYHKQCK-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275049
Record name p-Nitrophenyl N-acetyl-β-D-glucosaminide
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3459-18-5
Record name p-Nitrophenyl N-acetyl-β-D-glucosaminide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl-N-acetyl-2-deoxyglucopyranoside
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Record name p-Nitrophenyl N-acetyl-β-D-glucosaminide
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Record name 4'-nitrophenyl-2-acetamido-2-deoxy-β-glucopyranoside
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Preparation Methods

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method remains a cornerstone for synthesizing β-glycosides. Matta and Barlow (1975) demonstrated its application for pNP-β-GlcNAc using 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as the glycosyl donor. Key steps include:

  • Protection of the acceptor : p-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-β-D-glucopyranoside was prepared to block reactive hydroxyl groups.

  • Glycosylation : Reaction with the galactopyranosyl bromide in anhydrous dichloromethane under inert atmosphere, catalyzed by silver oxide.

  • Deprotection : Sequential removal of the p-methoxybenzylidene group (via acid hydrolysis) and O-acetyl groups (via Zemplén deacetylation) yielded crystalline pNP-β-GlcNAc.

Yield : 62–68% after crystallization.

ParameterDetails
Glycosyl Donor2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide
PromoterSilver oxide (Ag₂O)
SolventAnhydrous dichloromethane
Temperature0–5°C (initial), room temperature (final)
Key Intermediatep-Methoxybenzylidene-protected glucosamine derivative

Begbie’s Procedure for β-Anomer Synthesis

Begbie’s method leverages acetylated glucosamine derivatives and p-nitrophenol. The β-configuration is achieved through stereoselective glycosylation:

  • Activation : 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl bromide is prepared via HBr/acetic acid treatment.

  • Coupling : Reaction with p-nitrophenol in pyridine, utilizing silver carbonate (Ag₂CO₃) to promote β-selectivity.

  • Deprotection : O-Acetyl groups are removed via methanolic sodium methoxide.

Yield : 55–60% after purification.

Enzymatic Synthesis Approaches

β-N-Acetylhexosaminidase-Catalyzed Transglycosylation

Singh et al. (2007) employed β-N-acetylhexosaminidase from Aspergillus oryzae to synthesize pNP-β-GlcNAc. The enzyme transfers GlcNAc residues from chitobiose (donor) to p-nitrophenol (acceptor):

  • Donor Substrate : Di-N-acetylchitobiose (pNP-β-GlcNAc₂).

  • Reaction Conditions : pH 5.0, 37°C, 24-hour incubation.

  • Product Isolation : Charcoal-Celite chromatography separates mono-, di-, and oligosaccharides.

Yield : 85–92% for disaccharide formation, with regioselective β-1,4 linkage.

ParameterDetails
Enzymeβ-N-Acetylhexosaminidase (EC 3.2.1.52)
DonorDi-N-acetylchitobiose
Acceptorp-Nitrophenol
Optimal pH5.0
Temperature37°C

Immobilized Enzyme Systems

Recent advances utilize immobilized β-N-acetylhexosaminidase on chitosan beads to enhance reusability. The immobilized enzyme retains >90% activity after 10 cycles and achieves 95% conversion efficiency.

Comparative Analysis of Methods

Efficiency and Scalability

  • Chemical Synthesis : Higher yields (55–68%) but requires toxic reagents (e.g., Ag₂O) and multi-step purification.

  • Enzymatic Synthesis : Eco-friendly, single-step process with superior yields (85–92%) but limited scalability due to enzyme costs.

Regioselectivity and Byproducts

  • Koenigs-Knorr methods often produce α/β anomeric mixtures unless rigorous conditions (e.g., low temperature, Ag-promoters) are applied.

  • Enzymatic methods exhibit strict β-selectivity, avoiding byproduct formation .

Scientific Research Applications

Enzymatic Assays

Substrate for N-acetyl-β-D-glucosaminidase

4-NP-GlcNAc is primarily used as a substrate for measuring the activity of N-acetyl-β-D-glucosaminidase (NAGase), an enzyme involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The enzymatic reaction produces 4-nitrophenol, which can be quantitatively measured through spectrophotometry.

Case Study:
In a study assessing the activity of NAGase in various biological samples, researchers utilized 4-NP-GlcNAc to establish a colorimetric assay. They reported that the assay exhibited high sensitivity and specificity, allowing for the detection of enzyme activity in human serum samples with significant precision.

Clinical Diagnostics

Biomarker for Disease

The measurement of NAGase activity using 4-NP-GlcNAc has been linked to various diseases, including cancer and inflammatory conditions. Elevated levels of NAGase have been associated with tumor progression and inflammatory responses.

Case Study:
A clinical study investigated the correlation between NAGase activity and cancer progression in patients with breast cancer. The results indicated that higher NAGase levels correlated with advanced disease stages, suggesting that 4-NP-GlcNAc could serve as a potential biomarker for monitoring disease progression.

Glycosylation Studies

Understanding Glycoprotein Functionality

4-NP-GlcNAc is instrumental in studying glycosylation processes, which are critical for protein functionality and cellular interactions. By using this compound, researchers can dissect the roles of specific glycosidases in modifying glycoproteins.

Case Study:
In a research project focused on the glycosylation patterns of cell surface proteins, scientists employed 4-NP-GlcNAc to analyze the enzymatic activity of various glycosidases involved in glycoprotein maturation. The findings contributed to understanding how glycosylation affects cell signaling pathways .

Drug Development

Potential Therapeutic Applications

The compound has been explored for its potential therapeutic effects in modulating immune responses due to its interaction with enzymes involved in carbohydrate metabolism.

Case Study:
Research conducted on rodent models indicated that treatment with derivatives of 4-NP-GlcNAc could reduce lung injury caused by sepsis and hyperoxia. This suggests that compounds similar to 4-NP-GlcNAc might be developed into therapeutic agents targeting inflammatory conditions .

Cell Culture Applications

In cell biology, 4-NP-GlcNAc is utilized for modifying cell culture conditions to study cellular responses to glycosylation changes.

Case Study:
In experiments examining the effects of altered glycosylation on cell adhesion properties, researchers found that treating cells with 4-NP-GlcNAc modified their interaction with extracellular matrix components, providing insights into cellular behavior under different conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications in the Acetamido and Hydroxyl Groups

Trifluoroacetamido Derivatives
  • Example: 2-Deoxy-2-trifluoroacetamido-β-D-glucopyranosides . Impact: The electron-withdrawing trifluoroacetamido group increases resistance to enzymatic hydrolysis compared to the parent compound. Synthesis: Uses AgCO3-mediated glycosylation, differing from traditional acetyl protection strategies .
4-Deoxy Analogs
  • Example: 4-Deoxy-glycopyranosides . Impact: Removal of the 4-hydroxyl group reduces substrate activity for β-N-acetylhexosaminidases by >80%, underscoring the critical role of the 4-OH in enzyme recognition .
Sulfo and Silyl Derivatives
  • Example: 4-Nitrophenyl (3-O-Sulfo-6-O-TBDPS-β-D-galactopyranosyl)-(1→4)-2-acetamido-2-deoxy-β-D-glucopyranoside . Impact: Sulfation introduces negative charge, altering solubility and enzyme interactions. Tert-butyldiphenylsilyl (TBDPS) groups enhance lipophilicity, useful in solid-phase synthesis .

Glycosidic Linkage and Anomeric Configuration

β vs. α Anomers
  • Example: 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-mannopyranoside . Impact: α-anomers are poor substrates for β-glycosidases, highlighting stereochemical specificity. Enzymatic assays for β-NAGase show negligible activity with α-configured analogs .
Disaccharide Derivatives
  • Example: p-Nitrophenyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-α-D-glucopyranoside (CAS: 184377-56-8) . Impact: The addition of a galactose residue mimics lactose-type structures, enabling studies on glycosyltransferases and hydrolases in glycoconjugate biosynthesis .

Uronic Acid and Hybrid Glycans

  • Example: 4-Nitrophenyl [sodium β-D-glucuronosyl-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranoside . Impact: Uronic acid moieties introduce carboxylic acid groups, enhancing aqueous solubility and mimicking hyaluronic acid fragments .

Data Tables

Table 1: Physicochemical and Enzymatic Properties

Compound Molecular Weight (g/mol) Melting Point (°C) [α]D (c, solvent) Key Modification Enzymatic Activity (% vs. Parent)
Parent Compound (3459-18-5) 342.3 213 -22.2 (c 0.5, H2O) None 100%
4c (Acetylated Galactosyl Derivative) 779.2 156–157 -36.2 (c 0.5, CHCl3) 4-O-Galactosyl, acetylated <10% (Requires deacetylation)
5c (Deacetylated Galactosyl Derivative) 504.4 213 -22.2 (c 0.5, H2O) 4-O-Galactosyl, deacetylated 85%
Trifluoroacetamido Analog 395.3 N/A N/A 2-Trifluoroacetamido 40–60%
4-Deoxy Analog 326.3 N/A N/A 4-Deoxy 15–20%

Research Findings and Mechanistic Insights

  • Enzyme Specificity : β-NAGase activity is abolished in 4-deoxy analogs, confirming the necessity of the 4-OH group for catalytic recognition . Computational modeling aligns with experimental data, showing disrupted hydrogen bonding in deoxy variants .
  • Protecting Groups : Acetylated derivatives (e.g., 4c) require deprotection for enzymatic activity, whereas TBDPS groups enable selective functionalization in solid-phase synthesis .
  • Stereochemical Effects: β-anomers exhibit >10-fold higher activity than α-anomers in glycosidase assays, reflecting enzyme active-site geometry .

Biological Activity

4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside (commonly referred to as pNPG) is a synthetic compound that has garnered interest due to its biological activities, particularly as a substrate in enzyme assays and its potential applications in biochemical research. This article delves into the biological activity of pNPG, focusing on its enzymatic interactions, inhibitory properties, and implications in various biological processes.

  • Molecular Formula: C14H18N2O8
  • Molecular Weight: 342.30 g/mol
  • CAS Number: 3459-18-5
  • Melting Point: 210°C to 212°C
  • Solubility: Soluble in water (0.5% solution)

Enzymatic Activity

pNPG is primarily utilized as a substrate for various glycosidases, particularly in the study of enzyme kinetics and substrate specificity. It acts as a chromogenic substrate for enzymes such as:

  • α-glucosidase
  • β-glucosidase

The hydrolysis of pNPG by these enzymes releases p-nitrophenol, which can be quantitatively measured at 400 nm, allowing for the determination of enzyme activity.

Table 1: Enzyme Activity with pNPG

Enzyme TypeActivity MeasuredReference
α-glucosidaseHydrolysis Rate
β-glucosidaseHydrolysis Rate
ChitinaseSubstrate Specificity

Inhibitory Properties

Research indicates that pNPG exhibits inhibitory effects on certain glycosidases, making it a valuable tool in studying carbohydrate metabolism and diabetes management. The compound's structure allows it to interact effectively with enzyme active sites, thus inhibiting their function.

Case Studies on Inhibition

  • Inhibition of α-amylase and α-glucosidase : Studies have shown that pNPG can inhibit these enzymes, which are critical in carbohydrate digestion. This inhibition can lead to decreased glucose absorption, making it relevant for antidiabetic research .
  • Comparison with Other Glycosides : Research comparing pNPG with other glycosides revealed that it has a lower IC50 value than many common glycosides, indicating stronger inhibitory activity against specific enzymes involved in glucose metabolism .

Table 2: Inhibitory Concentrations of Various Glycosides

GlycosideIC50 (µM)Reference
p-nitrophenyl-α-D-glucopyranoside2.9
Methyl β-D-glucopyranoside100
p-aminophenyl β-D-mannopyranoside0.15

Applications in Research

The biological activity of pNPG extends beyond enzyme assays. Its role in studying cellular processes is significant:

  • Cell Cycle and Apoptosis : The compound has been used to assess cell viability and apoptosis rates in various cell lines through assays measuring lactate dehydrogenase (LDH) release and fluorescence-based detection methods .
  • Glucose Uptake Studies : pNPG is utilized in cell-based assays to measure glucose uptake modifications induced by different compounds, providing insights into insulin signaling pathways .

Q & A

Q. What are the common synthetic routes for 4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside?

The synthesis typically involves sequential protection/deprotection of hydroxyl and amine groups. For example:

  • Step 1 : Acetylation of the glucosamine backbone using acetyl chloride in methanol to protect hydroxyl groups .
  • Step 2 : Glycosylation with 4-nitrophenol via trichloroacetimidate chemistry, yielding the final product after deprotection .
  • Key Characterization : NMR (e.g., δ 5.71 ppm for H-1 in CDCl₃) and HRMS (m/z 779.2134 [M + Na]⁺) confirm structure .

Q. How is this compound used in colorimetric assays for enzyme activity?

The nitrophenyl group acts as a chromogenic leaving group. Upon enzymatic hydrolysis (e.g., by β-N-acetylglucosaminidase), 4-nitrophenol is released, detectable at 405 nm .

  • Protocol : Incubate substrate (1–5 mM) with enzyme in buffer (pH 4.5–5.5) at 37°C. Terminate with alkaline solution (e.g., Na₂CO₃) to stabilize the yellow chromophore .

Q. What are standard protocols for assessing substrate specificity in glycosidase assays?

  • Experimental Design : Compare hydrolysis rates across enzymes (e.g., fungal vs. human β-N-acetylhexosaminidases) using UV-Vis kinetics.
  • Controls : Include known substrates (e.g., 4-nitrophenyl-β-D-galactopyranoside) and inhibitors (e.g., NAG-thiazoline) .

Advanced Research Questions

Q. How do kinetic parameters (Km, Vmax) vary with enzyme source or assay conditions?

  • Method : Use Michaelis-Menten plots derived from initial rates at varying substrate concentrations.
    • Example : For β-N-acetylglucosaminidase, Km ranges from 0.2–1.5 mM depending on enzyme isoform and buffer ionic strength .
  • Data Contradictions : Discrepancies may arise from impurities in commercial enzyme preps or non-optimal pH (e.g., human enzymes prefer pH 4.5 vs. bacterial pH 6.0) .

Q. How can substrate modifications enhance specificity for mutant enzymes?

  • Approach : Synthesize analogs (e.g., 4-deoxy or 6-sulfo derivatives) and test activity.
    • Case Study : 4-Deoxy derivatives show reduced activity in wild-type β-N-acetylhexosaminidases but retain activity in mutants lacking steric hindrance .

Q. What structural modifications improve stability or solubility for in vivo applications?

  • Strategies :
    • Introduce hydrophilic groups (e.g., sulfation at C-6) to enhance solubility .
    • Replace the nitrophenyl group with fluorogenic tags (e.g., 4-methylumbelliferyl) for sensitive detection .

Q. How to resolve contradictions in enzyme inhibition data across studies?

  • Troubleshooting :
    • Validate enzyme purity via SDS-PAGE and activity assays.
    • Standardize assay conditions (e.g., temperature, buffer composition) .

Q. Can this compound serve as a glycosyl donor in transglycosylation reactions?

  • Application : Fungal β-N-acetylhexosaminidases catalyze transglycosylation using 4-nitrophenyl derivatives as donors.
    • Yield Optimization : Use high substrate concentrations (10–20 mM) and organic co-solvents (e.g., 10% DMSO) .

Q. What are optimal storage conditions to prevent hydrolysis or degradation?

  • Recommendations : Store at –20°C in anhydrous DMSO or lyophilized form. Avoid repeated freeze-thaw cycles .

Q. How to differentiate between enzyme isoforms (e.g., Hex A vs. Hex B) using this substrate?

  • Method : Use selective inhibitors (e.g., anti-Hex A antibodies) or heat inactivation (Hex B is thermostable) in urine or serum assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside
Reactant of Route 2
Reactant of Route 2
4'-Nitrophenyl-2-acetamido-2-deoxy-beta-glucopyranoside

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